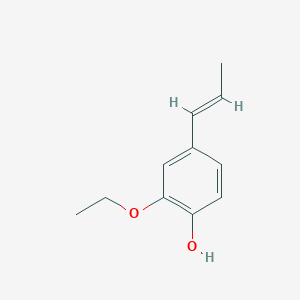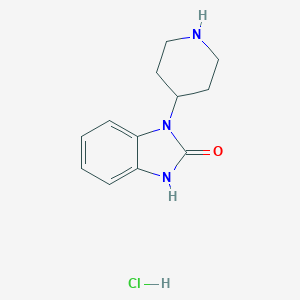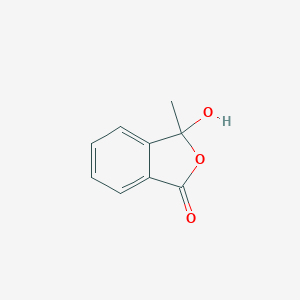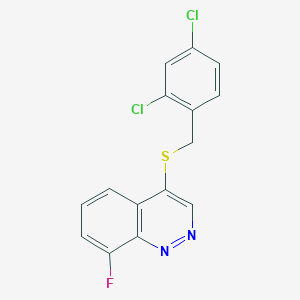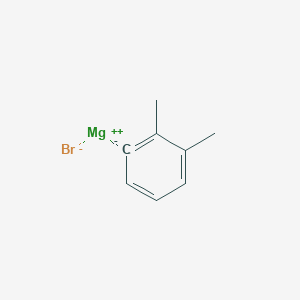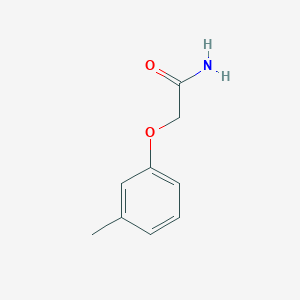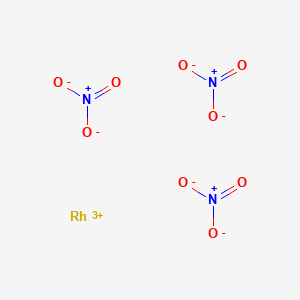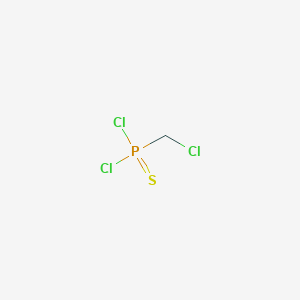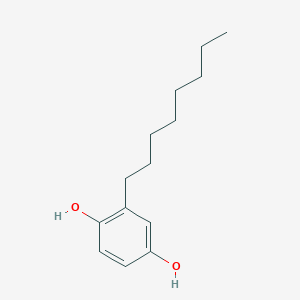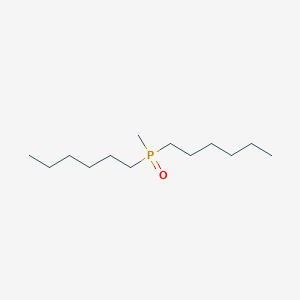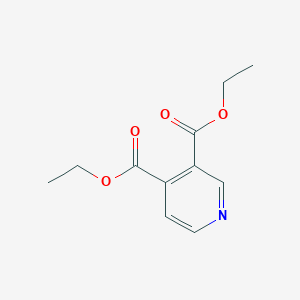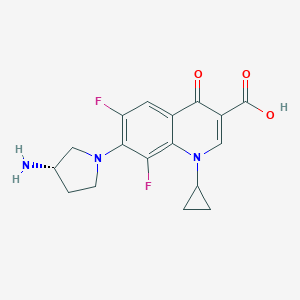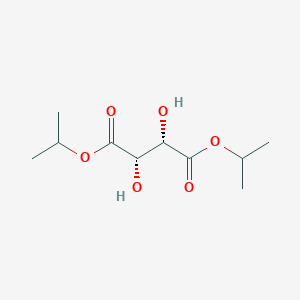
Diisopropyl d-tartrate
描述
Diisopropyl d-tartrate is a chiral compound that has been utilized as a chiral auxiliary in various asymmetric syntheses. It contains two chiral centers which can be incorporated into target molecules, providing a way to control the stereochemistry of the resulting compounds. This compound plays a crucial role in the stereoselective construction of complex molecules, as demonstrated in the total syntheses of natural products such as secosyrins and syributins .
Synthesis Analysis
The synthesis of diisopropyl d-tartrate involves its incorporation into target molecules with precise control over the stereochemistry. In the total syntheses of (+)-secosyrins 1 and 2, as well as (+)-syributins 1 and 2, diisopropyl d-tartrate's chiral centers were successfully integrated into the spiro skeleton of these compounds using an alkyne-cobalt complex strategy. This approach not only established the relative and absolute stereochemistry of the natural products but also highlighted the versatility of diisopropyl d-tartrate as a chiral building block .
Molecular Structure Analysis
The molecular structure of diisopropyl d-tartrate, with its two chiral centers, allows for its application in asymmetric synthesis. The stereochemistry of these centers is crucial for the compound's ability to induce chirality in other molecules during chemical reactions. The precise arrangement of atoms within diisopropyl d-tartrate is what enables it to be used as a chiral auxiliary, influencing the outcome of stereoselective reactions .
Chemical Reactions Analysis
Diisopropyl d-tartrate has been employed in various chemical reactions to achieve high enantioselectivity. For instance, it was used as a chiral auxiliary in the catalytic asymmetric 1,3-dipolar cycloaddition of nitrile oxides to an achiral allyl alcohol, resulting in the formation of (R)-2-isoxazolines with high enantioselectivity . Additionally, it facilitated the asymmetric nucleophilic addition of a Reformatsky-type reagent to imines, leading to the production of β-amino acid ester derivatives with excellent enantioselectivities . These examples demonstrate the compound's effectiveness in asymmetric synthesis, providing a reliable method for constructing chiral molecules.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of diisopropyl d-tartrate, its role in synthesis suggests that it is a stable and reactive compound under the conditions used for these reactions. Its ability to act as a chiral auxiliary implies that it has specific functional groups that can interact with various reagents and catalysts to facilitate the formation of chiral products. The physical properties such as solubility, melting point, and boiling point would be typical of small organic molecules, but these would need to be determined experimentally or sourced from additional literature not provided here.
科学研究应用
Asymmetric 1,3-Dipolar Cycloaddition
Diisopropyl d-tartrate has been utilized in asymmetric 1,3-dipolar cycloadditions. For instance, it was used as a chiral auxiliary in the asymmetric cycloaddition of azomethine imines to homoallylic alcohols, producing optically active trans-pyrazolidines with excellent regio-, diastereo-, and enantioselectivities (Tanaka et al., 2010). Similarly, it aided in the synthesis of 2-isoxazolines via asymmetric cycloaddition of a nitrile oxide to an achiral allyl alcohol, achieving high enantioselectivity (UkajiYutaka et al., 1993).
Stereocontrolled Total Synthesis
Diisopropyl D-tartrate played a crucial role in the highly stereocontrolled total synthesis of (+)-bengamide E, transforming efficiently into other complex structures (Mukai et al., 1995).
Spectroscopic Investigations
The compound was a subject of spectroscopic investigations to understand its structures in different solvents. Studies involving vibrational absorption, vibrational circular dichroism, and optical rotatory dispersion highlighted the solvent-dependent properties of diisopropyl tartrate (Zhang & Polavarapu, 2007).
Quantum Chemical Studies
Quantum chemical methods have been employed to study the modified asymmetric allylation of benzaldehyde controlled by diisopropyl D-(-)-tartrate auxiliary, predicting product configurations in line with experimental results (Wan-suo Chen & Zhi-rong Chen, 2005).
Catalytic Enantioselective Epoxidation
The compound was used in catalytic enantioselective epoxidation of homoallylic alcohols, demonstrating different enantiofacial preferences based on Zr/ligand ratios (Okachi et al., 2003).
Asymmetric Addition to Imines
It also facilitated the asymmetric nucleophilic addition of Reformatsky-type reagent to imines, leading to the formation of β-amino acid ester derivatives with excellent enantioselectivities (Ukaji et al., 2001).
未来方向
属性
IUPAC Name |
dipropan-2-yl (2S,3S)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBCWEDRGPSHQH-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl d-tartrate | |
CAS RN |
62961-64-2 | |
| Record name | Diisopropyl (-)-tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62961-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2,3-dihydroxy-, 1,4-bis(1-methylethyl) ester, (2S,3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062961642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-dihydroxy-, 1,4-bis(1-methylethyl) ester, (2S,3S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisopropyl [S-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diisopropyl D-tartrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR56L58SBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




